3'-Guanylic acid, disodium salt

Enzymology Nucleotide metabolism Glycohydrolase activation

Procure 3'-guanylic acid disodium salt for defined, reproducible enzymology. This 3'-isomer is essential for RNase T1 inhibition (1:1 binding) and co-crystallization studies; it is not interchangeable with food-grade 5'-GMP (E627) or undefined mixed isomers. Ensure your assays maintain specificity free from 2'-isomer interference. For laboratory research use only; verify isomer ratio for critical structural work.

Molecular Formula C10 H14 N5 O8 P . 2 Na
Molecular Weight 407.18
CAS No. 6027-83-4
Cat. No. B1148402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Guanylic acid, disodium salt
CAS6027-83-4
SynonymsDisodium 3'-GMP;  3'-Guanylic acid, disodium salt
Molecular FormulaC10 H14 N5 O8 P . 2 Na
Molecular Weight407.18
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N=C(NC2=O)N.[Na+].[Na+]
InChIInChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-5(17)6(3(1-16)22-9)23-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white powder

Structure & Identifiers


Interactive Chemical Structure Model





3'-Guanylic Acid Disodium Salt (CAS 6027-83-4): Procurement Guide for Specialized Nucleotide Research Applications


3'-Guanylic acid, disodium salt (CAS 6027-83-4, also referred to as guanosine 3'-monophosphate disodium salt or 3'-GMP disodium), is a nucleotide analog distinguished by a phosphate group esterified at the 3'-hydroxyl position of the guanosine ribose moiety . Commercial preparations typically exist as a mixture of 2'- and 3'-isomers due to phosphate group migration under certain conditions [1]. In contrast to the widely utilized 5'-isomer (5'-GMP disodium salt, E627), which serves as a food-grade flavor enhancer with well-characterized umami activity [2], the 3'-isomer is employed exclusively in biochemical research contexts, particularly for investigating enzyme specificity, nucleotide metabolism, and structural biology of ribonucleases .

Why 3'-Guanylic Acid Disodium Salt Cannot Be Substituted by 5'-GMP or Mixed Isomer Preparations


Substitution of 3'-guanylic acid disodium salt with the more commercially prevalent 5'-isomer (disodium 5'-guanylate, E627) or with undefined mixed-isomer preparations introduces substantial scientific and procurement risk. The positional isomerism determines fundamentally distinct biochemical recognition: the 3'-phosphate configuration confers specific binding affinity to enzymes such as ribonuclease T1 (RNase T1) and barnase, whereas the 5'-isomer serves as a substrate for kinases and polymerases in RNA metabolism [1]. Mixed-isomer preparations (CAS 6027-83-4 frequently supplied as guanosine-2'(3')-monophosphate disodium salt) lack defined isomer ratios, introducing uncontrolled variability in enzymatic assays and compromising experimental reproducibility . Procurement of defined 3'-GMP disodium salt ensures positional specificity required for reproducible enzymology and structural studies .

Quantitative Differentiation Evidence: 3'-Guanylic Acid Disodium Salt vs. 2'-GMP, 5'-GMP, and Mixed Isomers


Enzymatic Activation Hierarchy: 3'-GMP and 2'-GMP Demonstrate Superior Effectiveness over GMP and dGMP in NMN Glycohydrolase Assays

In an NMN glycohydrolase system from Azotobacter vinelandii, guanylic acid derivatives exhibited an absolute dependence for enzyme activation with the following rank order of relative effectiveness: GTP, guanosine 5'-tetraphosphate > dGTP, GDP, 2'-GMP, 3'-GMP > GMP, dGMP [1]. This places 3'-GMP and 2'-GMP in an intermediate activation tier, measurably distinct from both the more potent triphosphate/diphosphate species and the less effective monophosphates GMP (presumably 5'-GMP) and dGMP. The Ka for GTP was determined as 0.025 mM, with Km for NMN at 4.5 mM in the presence of 1 mM GTP [1]. GMP and dGMP functioned as effective inhibitors when 1 mM GTP was present, indicating distinct binding site interactions [1].

Enzymology Nucleotide metabolism Glycohydrolase activation

Crystal Structure Validation: 3'-GMP Binds RNase T1 with Defined Stoichiometry and Geometry, Enabling Structural Determination of Catalytic Mechanism

The crystal structure of the RNase T1-3'-GMP complex was solved at 1.0-0.2 nm resolution (R = 15.3% with 11,338 reflections > 1σ) in the monoclinic space group P2₁ with unit cell parameters a = 4.968 nm, b = 4.833 nm, c = 4.048 nm, β = 90.62°, containing two molecules per asymmetric unit [1]. 3'-GMP binds in syn conformation with guanine occupying the specific recognition site, ribose adopting C4'-exo puckering, and ribose phosphate extended with ε torsion angle in trans [1]. The O2' atom resides at 0.31 nm distance from phosphorus, positioned opposite the P-OP3 bond [1]. This atomic-resolution geometry informed the proposed in-line catalytic mechanism where His40 activates O2'-H, while Glu58 and His92 function in general acid-base catalysis [1]. Gel filtration studies confirmed maximal binding stoichiometry of one 3'-GMP molecule per RNase T1 molecule, with optimal binding at pH 5.5 and 25°C [2].

Structural biology X-ray crystallography Ribonuclease mechanism

Aqueous Solubility: 3'-GMP Disodium Salt (≥25.9 mg/mL) Compared to 5'-GMP Disodium Salt (≥50 mg/mL)

3'-Guanylic acid disodium salt (as the mixed 2'/3'-isomer preparation) exhibits aqueous solubility of ≥25.9 mg/mL in water at ambient temperature, with negligible solubility in DMSO or ethanol . In contrast, 5'-guanylic acid disodium salt (5'-GMP disodium, CAS 5550-12-9) demonstrates higher aqueous solubility of ≥50 mg/mL (up to 100 mg/mL, 235.18 mM under optimized conditions) . The solubility differential (approximately 1.9- to 3.9-fold lower for the 3'-isomer) is attributable to differences in crystal packing and hydration energetics conferred by the distinct phosphate positioning [1]. The free acid form (3'-guanylic acid, CAS 117-68-0) is reported as freely soluble in hot water and soluble in cold water, with the dihydrate losing water of crystallization at 118°C and the anhydrous form decomposing at 180°C [1].

Solubility Formulation Analytical chemistry

Enzyme Protection: 3'-Guanylic Acid Confers Protection Against RNase T1 Photooxidation Inactivation

In studies of RNase T1 inactivation mechanisms, the presence of 3'-guanylic acid significantly slowed the rate of enzyme inactivation induced by photooxidation [1]. This protective effect was attributed to 3'-guanylic acid occupying the substrate binding site, thereby shielding critical active site residues (including arginine and the amino-terminal alanine) from oxidative damage [1]. Quantitative amino acid analysis of acid hydrolysates revealed that inactivation correlated with the loss of one arginine residue and one alanine residue; the presence of bound 3'-guanylic acid reduced this loss and the concomitant loss of enzymatic activity [1]. In parallel studies, the iodoacetate reaction was inhibited by substrate analogs including 2- or 3-guanylic acid, phosphate or citrate ions, and Zn²⁺ or Cu²⁺ [2]. The binding ability of RNase T1 toward 3'-guanylic acid was greatly decreased by carboxymethylation of Glu58, confirming the essential role of this residue in 3'-GMP recognition [2].

Enzyme stabilization Photooxidation Protein modification

Commercial Availability: 3'-GMP Disodium Salt Is Supplied as Research-Grade Reagent with Defined Isomer Composition, Contrasting with Industrial-Scale 5'-GMP Production

3'-Guanylic acid disodium salt (CAS 6027-83-4) is commercially available as a white crystalline powder with active content specified at 90%, molecular weight 407.18, melting point >300°C, and topological polar surface area 207 Ų . Storage conditions vary by vendor: -20°C for long-term stability or 0°C for general storage . Pricing for research-grade material ranges from approximately $364 for 10 mg to $3,478 for 250 mg, reflecting specialized synthesis and purification requirements . In contrast, 5'-guanylic acid disodium salt (5'-GMP disodium, CAS 5550-12-9) is produced at industrial scale via microbial fermentation, with annual production exceeding thousands of metric tons for food applications [1]. 5'-GMP disodium is designated as food additive E627 and typically priced at commodity levels (<$100/kg), representing a >1000-fold cost differential per unit mass compared to research-grade 3'-GMP [1].

Procurement Research reagents Quality specifications

Recommended Research Applications for 3'-Guanylic Acid Disodium Salt Based on Quantitative Evidence


Ribonuclease T1 Substrate Specificity and Inhibition Assays

3'-Guanylic acid disodium salt serves as a definitive competitive inhibitor and substrate analog for RNase T1 (EC 4.1.27.3) in kinetic assays. The established 1:1 binding stoichiometry at pH 5.5 and 25°C [1] enables quantitative determination of enzyme active site occupancy. Researchers can utilize 3'-GMP to protect RNase T1 during photooxidation studies, as the bound ligand slows inactivation rates and reduces amino acid residue loss [2]. This application is not achievable with 5'-GMP, which lacks specific binding affinity to the RNase T1 active site. Procurement of purified 3'-GMP disodium salt ensures reproducible inhibition kinetics free from interference by 2'-isomer contamination.

X-ray Crystallography and Structural Determination of Ribonuclease-Ligand Complexes

3'-Guanylic acid disodium salt is validated for co-crystallization with RNase T1, yielding diffraction-quality crystals that enabled structure solution at 1.0-0.2 nm resolution with R = 15.3% [1]. The well-defined electron density for 3'-GMP in the active site, with ribose adopting C4'-exo puckering and phosphate in extended conformation [1], makes this compound a preferred ligand for structural studies of ribonuclease catalytic mechanisms. The PDB entry 1RGC [1] provides a reference framework for comparative structural analyses and molecular replacement phasing of related enzyme-ligand complexes.

NMN Glycohydrolase Activation and Nucleotide-Dependent Enzyme Studies

In NMN glycohydrolase assays from Azotobacter vinelandii, 3'-GMP functions as an intermediate-tier activator (ranked alongside 2'-GMP, GDP, and dGTP), measurably distinct from the lower effectiveness of GMP (5'-GMP) and dGMP [1]. This differential activation profile supports the use of 3'-GMP disodium salt in systematic investigations of guanine nucleotide recognition, allosteric regulation, and substrate specificity profiling. The compound also exhibits inhibitory activity when GTP is present at 1 mM, enabling studies of competitive binding at distinct nucleotide binding sites [1].

Analytical Method Development and Nucleotide Isomer Reference Standards

3'-Guanylic acid disodium salt serves as a positional isomer reference standard for chromatographic method development. The distinct retention characteristics of 3'-GMP relative to 2'-GMP and 5'-GMP on reversed-phase and anion-exchange columns [1] enable validation of separation protocols and assessment of isomer purity in nucleotide preparations. Defined aqueous solubility of ≥25.9 mg/mL [2] facilitates preparation of calibration standards for HPLC, LC-MS/MS, and capillary electrophoresis applications in nucleotide analysis.

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